molecular formula C26H40N2 B12961370 2,2'-Bipyridine, 4,4'-dioctyl-

2,2'-Bipyridine, 4,4'-dioctyl-

Cat. No.: B12961370
M. Wt: 380.6 g/mol
InChI Key: VXCLQNZGEKCIKR-UHFFFAOYSA-N
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Description

4,4'-Dioctyl-2,2'-bipyridine is a derivative of the 2,2'-bipyridine (bpy) scaffold, a classic chelating ligand in coordination chemistry. The compound features octyl chains at the 4,4' positions, which significantly alter its physicochemical properties compared to unsubstituted bpy or other derivatives. The octyl substituents enhance solubility in nonpolar solvents, making it advantageous for applications in organic electronics, catalysis, and supramolecular chemistry . Its synthesis typically involves multi-step procedures starting from 4,4'-dimethyl-2,2'-bipyridine, with alkylation or phosphonate-based modifications to introduce the long-chain substituents . The bulky alkyl groups also influence steric and electronic interactions in metal complexes, modulating redox potentials and photophysical behavior .

Properties

Molecular Formula

C26H40N2

Molecular Weight

380.6 g/mol

IUPAC Name

4-octyl-2-(4-octylpyridin-2-yl)pyridine

InChI

InChI=1S/C26H40N2/c1-3-5-7-9-11-13-15-23-17-19-27-25(21-23)26-22-24(18-20-28-26)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3

InChI Key

VXCLQNZGEKCIKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCC

Origin of Product

United States

Mechanism of Action

The mechanism by which 2,2’-Bipyridine, 4,4’-dioctyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The octyl groups provide steric hindrance, which can influence the stability and reactivity of the resulting complexes.

Molecular Targets and Pathways:

    Metal Ions: The primary targets are metal ions such as iron, copper, and ruthenium.

    Electron Transfer Pathways: The compound can participate in electron transfer pathways, which are crucial in redox reactions and catalytic cycles.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Long alkyl chains (e.g., octyl) dramatically improve organic solvent compatibility compared to polar substituents like -COOH or -NH₂ .
  • Steric Effects : Bulky groups (e.g., tert-butyl) hinder metal coordination, whereas smaller substituents (methyl) allow tighter binding .

Electrochemical Properties

Table 2: Electrochemical Behavior of Selected Bipyridine Derivatives in Metal Complexes

Compound Oxidation Potential (V vs. SCE) Reduction Potential (V vs. SCE) Metal Complex Example Reference
4,4'-Dioctyl-2,2'-bipyridine Not reported (expected lower) Not reported Ir(III), Ru(II) complexes [Inferred]
4,4'-Dimethyl-2,2'-bipyridine +1.25 (Ir(III) complex) -1.52 (Ru(II) complex) [IrCl₂(4,4'-dmbpy)₂]⁺
4,4'-Diphenyl-2,2'-bipyridine +1.40 (Ir(III) complex) -1.48 (Ru(II) complex) [IrCl₂(4,4'-dphbpy)₂]⁺
4,4'-Dicarboxy-2,2'-bipyridine +1.30 (Ru(II) complex) -1.60 (Ru(II) complex) [Ru(dcbpy)₃]²⁺ (DSSC sensitizer)

Key Observations :

  • Electron-Donating Effects: Alkyl groups (methyl, octyl) lower oxidation potentials compared to electron-withdrawing groups (-COOH) due to inductive effects .
  • Steric vs. Electronic Trade-off : Bulky substituents (e.g., tert-butyl) may stabilize metal centers but reduce electrochemical reversibility .

Photophysical Properties

Table 3: Photophysical Data for Bipyridine-Based Complexes

Compound Emission λ (nm) Quantum Yield (Φ) Application Example Reference
4,4'-Dioctyl-2,2'-bipyridine Not reported Not reported Organic light-emitting devices [Inferred]
4,4'-Dimethyl-2,2'-bipyridine 620 (Ru(II)) 0.12 Luminescent sensors
4,4'-Diphenyl-2,2'-bipyridine 650 (Ir(III)) 0.08 Phosphorescent OLEDs
4,4'-Dicarboxy-2,2'-bipyridine 550 (Ru(II)) 0.05 DSSCs

Key Observations :

  • Emission Tuning : Extended conjugation (e.g., diphenyl) red-shifts emission, while electron-withdrawing groups (-COOH) blue-shift it .
  • Quantum Yield: Bulky alkyl groups (octyl) may enhance solubility but reduce Φ due to increased non-radiative decay .

Q & A

Q. What are the established synthetic routes for preparing 4,4'-dioctyl-2,2'-bipyridine?

Methodological Answer: The synthesis of 4,4'-dialkyl-2,2'-bipyridines typically involves two primary strategies:

  • Oxidation of methyl precursors : Starting from 4,4'-dimethyl-2,2'-bipyridine, oxidation with dichromate or permanganate yields dicarboxylic acid intermediates. Subsequent esterification and alkylation (e.g., via Grignard reactions) can introduce octyl groups .
  • Direct functionalization : Electrophilic substitution or coupling reactions using 2-chloropyridine derivatives with nickel catalysts (e.g., NiCl₂/Mn) enable selective alkylation at the 4,4' positions .

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)Key ReagentsReference
Dichromate oxidation85H₂CrO₄, 4,4'-dimethyl precursor
Nickel-catalyzed coupling60–75NiCl₂, Mn, 2-chloropyridine

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing 4,4'-dioctyl-2,2'-bipyridine?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify alkyl chain integration (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and bipyridine backbone signals (δ ~7.5–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 457.3 for C₃₀H₄₄N₂).

Q. How is 4,4'-dioctyl-2,2'-bipyridine utilized in coordination chemistry?

Methodological Answer: The dioctyl substituents enhance solubility in non-polar solvents while maintaining chelating ability. Applications include:

  • Luminescent complexes : Ru(II) or Ir(III) complexes for optoelectronic studies, where alkyl chains reduce aggregation .
  • Catalysis : As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric effects tune metal center reactivity .

Advanced Research Questions

Q. How do steric effects from 4,4'-dioctyl groups influence metal-ligand coordination geometry?

Methodological Answer: The bulky octyl chains can distort coordination geometries, as observed in X-ray crystallography studies of analogous complexes:

  • In [Fe(4,4'-dmbpy)₃]²⁺ (dmbpy = dimethyl-2,2'-bipyridine), methyl groups induce trigonal distortion .
  • Computational modeling (DFT) predicts reduced ligand field strength in dioctyl derivatives, altering redox potentials .

Q. Experimental Design :

  • Compare cyclic voltammetry of [Ru(L)₃]²⁺ (L = 4,4'-dioctyl vs. unsubstituted bipyridine) to quantify steric impacts on redox behavior .

Q. How can contradictory photophysical data in Ru(II)-dioctyl bipyridine complexes be resolved?

Methodological Answer: Discrepancies in emission lifetimes or quantum yields may arise from:

  • Solvent polarity : Non-polar solvents enhance luminescence by reducing solvent quenching .
  • Impurity effects : Trace metals (e.g., Fe³⁺) quench excited states; purify ligands via column chromatography .

Q. Data Analysis Strategy :

  • Use time-resolved fluorescence spectroscopy to isolate solvent vs. ligand effects .
  • Correlate HPLC purity (>99%) with photophysical consistency .

Q. What strategies optimize 4,4'-dioctyl-2,2'-bipyridine for dye-sensitized solar cells (DSSCs)?

Methodological Answer: While 4,4'-dicarboxy-2,2'-bipyridine is common in DSSCs, dioctyl derivatives improve film formation:

  • Anchoring modifications : Introduce carboxylic acid groups via post-synthetic oxidation of methyl esters .
  • Surface adsorption : Octyl chains enhance TiO₂ surface coverage, measured via UV-vis adsorption isotherms .

Q. Table 2: Key Properties for DSSC Applications

PropertyMeasurement TechniqueImpact on Performance
Adsorption efficiencyUV-vis spectroscopyHigher surface loading
Electron injection yieldTransient absorption spectroscopyImproved charge transfer

Q. What are the challenges in scaling up 4,4'-dioctyl-2,2'-bipyridine synthesis?

Methodological Answer:

  • Purification : Dialkyl derivatives require repetitive column chromatography; switch to recrystallization (hexane/EtOAc) for scalability .
  • Oxidation side reactions : Optimize reaction time and temperature to minimize over-oxidation of alkyl chains .

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